molecular formula C17H15NO3 B5418091 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate

Cat. No. B5418091
M. Wt: 281.30 g/mol
InChI Key: DHUCMXPMJJPLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and its mechanism of action has been extensively studied.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other amyloid-beta peptides. In Parkinson's disease research, this compound has been shown to activate the Nrf2-ARE signaling pathway, which plays a role in the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of amyloid-beta peptide aggregation, and the protection of dopaminergic neurons from oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate research include further studies on its mechanism of action, optimization of its therapeutic potential, and the development of new synthetic methods for its production. Additionally, this compound could be studied for its potential applications in other diseases, such as Huntington's disease and multiple sclerosis.

Synthesis Methods

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate can be synthesized through various methods, including the reaction of 4-bromoacetophenone with 2,3-dihydro-1H-indole in the presence of a base, followed by the reaction with N,N-dimethylformamide dimethyl acetal and acetic anhydride. Another method involves the reaction of 4-bromoacetophenone with 2,3-dihydro-1H-indole in the presence of potassium carbonate and acetonitrile, followed by the reaction with acetic anhydride.

properties

IUPAC Name

[4-(2,3-dihydroindole-1-carbonyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12(19)21-15-8-6-14(7-9-15)17(20)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCMXPMJJPLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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